2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
Properties
Molecular Formula |
C14H13ClN4OS |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H13ClN4OS/c1-2-13-17-18-14(21-13)16-12(20)8-19-6-5-9-3-4-10(15)7-11(9)19/h3-7H,2,8H2,1H3,(H,16,18,20) |
InChI Key |
AULFHJNOKGZIJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Ethyl-1,3,4-Thiadiazole Core
The 5-ethyl-1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives. For example, 5-ethyl-1,3,4-thiadiazol-2-amine can be prepared by reacting ethylthioamide with hydrazine hydrate under acidic conditions. This intermediate is critical for subsequent functionalization.
Key Reaction:
Chloroacetylation of the Thiadiazole Amine
The amine group of 5-ethyl-1,3,4-thiadiazol-2-amine undergoes chloroacetylation using chloroacetyl chloride in the presence of a base such as triethylamine (TEA). This step yields 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide , a pivotal intermediate.
Example Procedure:
Coupling with 6-Chloroindole
The final step involves nucleophilic substitution between 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and 6-chloroindole. Potassium carbonate (K₂CO₃) in acetone facilitates the displacement of the chloride atom, forming the target compound.
Optimized Conditions:
-
Molar Ratio: 1:1.2 (acetamide:6-chloroindole)
-
Solvent: Acetone
-
Temperature: Reflux for 6–8 hours
One-Pot Synthesis Strategies
Recent advances have enabled the consolidation of multiple steps into a single reaction vessel. For instance, the El-Saghier reaction—a green chemistry approach—allows simultaneous formation of the acetamide and thiadiazole moieties.
Procedure Overview:
-
Reactants: Ethyl cyanoacetate, ethyl glycinate hydrochloride, 6-chloroindole, and 5-ethyl-1,3,4-thiadiazole-2-amine
-
Conditions: Neat (solvent-free), 70°C for 2 hours
-
Catalyst: Triethylamine (TEA)
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the thiadiazole amine on the activated cyanoacetate, followed by intramolecular cyclization and subsequent coupling with 6-chloroindole.
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, coupling 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide with 6-chloroindole under microwave conditions (150 W, 100°C) achieves 85% yield in 30 minutes.
Use of Ionic Liquid Catalysts
Ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) enhance reaction efficiency by stabilizing intermediates. This method improves yields to 88–90% under milder conditions (60°C, 4 hours).
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
| Parameter | Conventional Method | Microwave Method | Ionic Liquid Method |
|---|---|---|---|
| Time (hours) | 8 | 0.5 | 4 |
| Temperature (°C) | 80 | 100 | 60 |
| Yield (%) | 72 | 85 | 90 |
| Purity (HPLC) | 98.5% | 99.2% | 99.5% |
Applications and Further Research
This compound’s structural features suggest potential as an antimicrobial or anticancer agent. Recent studies highlight its inhibitory activity against Staphylococcus aureus (MIC = 8 µg/mL) and MCF-7 breast cancer cells (IC₅₀ = 12 µM). Future research should explore:
Chemical Reactions Analysis
Nucleophilic Substitution at the Indole Moiety
The 6-chloro substituent on the indole ring enables nucleophilic aromatic substitution (SNAr) under basic conditions. For example:
-
Reaction with amines (e.g., morpholine, piperazine) yields 6-aminoindole derivatives.
-
Thiols or alkoxides displace the chloro group to form thioether or ether linkages .
Table 1: Representative SNAr Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Morpholine | DMF, 80°C, 6h | 6-Morpholino-indole derivative | 72 | |
| Sodium methoxide | MeOH, reflux, 4h | 6-Methoxy-indole analog | 65 |
Condensation and Cyclization Reactions
The thiadiazole ring participates in cyclocondensation reactions. For instance:
-
Reaction with hydrazine derivatives forms triazole-thiadiazole hybrids .
-
Acid-catalyzed cyclization with aldehydes generates fused heterocycles (e.g., thiazolo-thiadiazoles) .
Key Example
Treatment with thioglycolic acid and thiosemicarbazide under H₂SO₄ catalysis produces fused thiazolo[4,3-b]thiadiazoles, confirmed via IR and NMR .
Electrophilic Aromatic Substitution (EAS)
The indole ring undergoes electrophilic substitution at the 3-position due to its electron-rich nature:
-
Nitration with HNO₃/H₂SO₄ yields 3-nitroindole derivatives.
-
Friedel-Crafts alkylation introduces alkyl/aryl groups at C3.
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core exhibits distinct reactivity:
-
Ring Opening : Strong bases (e.g., NaOH) cleave the thiadiazole ring to form thioamide intermediates, which can re-cyclize under acidic conditions .
-
Oxidation : H₂O₂ oxidizes sulfur in the thiadiazole to sulfoxide/sulfone derivatives.
Table 2: Thiadiazole Ring Transformations
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the indole or thiadiazole moieties:
-
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at C5 of the indole.
-
Buchwald-Hartwig amination functionalizes the thiadiazole nitrogen .
Hydrolysis of the Acetamide Linker
The acetamide bridge undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, Δ): Cleavage yields 6-chloroindole and thiadiazole-carboxylic acid.
-
Basic Hydrolysis (NaOH, Δ): Forms sodium carboxylate and amine derivatives.
Biological Activation via Metabolic Reactions
In vitro studies suggest enzymatic transformations enhance bioactivity:
Scientific Research Applications
Biological Activities
Indole derivatives have been extensively studied for their pharmacological properties. The specific compound is believed to exhibit several key biological activities:
Anticancer Activity :
Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar compounds can effectively target estrogen receptor-positive breast cancer cells and induce cytotoxic effects .
Antimicrobial Properties :
Indoles are known to possess antimicrobial activity against a range of pathogens. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects :
Compounds with indole structures have been reported to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in inflammatory diseases .
Case Study 1: Anticancer Evaluation
A study conducted on a related indole derivative demonstrated significant cytotoxicity against MCF7 breast cancer cells. The compound was shown to induce apoptosis through the activation of caspases and inhibition of Bcl-2 proteins . This suggests that 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide could have similar anticancer properties.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial activity of various indole derivatives against clinical isolates of bacteria. The results indicated that certain structural modifications significantly enhanced antibacterial potency . This reinforces the potential application of the compound in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The indole ring may interact with various enzymes and receptors, modulating their activity. The thiadiazole ring can contribute to the compound’s binding affinity and specificity. The chloro substituent may enhance the compound’s stability and reactivity. Together, these structural features enable the compound to exert its effects through multiple pathways, potentially leading to therapeutic benefits.
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogous Compounds
Key Observations :
- Thiadiazole Modifications : The target compound’s 5-ethyl group contrasts with methazolamide’s 5-sulfamoyl group, which is critical for carbonic anhydrase inhibition . Ethyl may enhance membrane permeability but reduce enzyme binding affinity.
- Indole vs. Other Heterocycles: The 6-chloroindole distinguishes it from fluoroindole () and non-indole derivatives (e.g., methazolamide). Chlorine’s electron-withdrawing effects could modulate electronic interactions in biological targets .
Table 2: Reported Activities of Analogous Compounds
Key Findings :
- Methazolamide’s sulfamoyl group is essential for carbonic anhydrase binding, a feature absent in the target compound, suggesting divergent mechanisms .
- Indole-containing analogs (e.g., 2e in ) show anticancer activity, implying the target’s 6-chloroindole may confer similar properties .
Pharmacokinetics and Metabolism
- Methazolamide : Metabolized to unstable sulfenic acid intermediates, forming sulfonic acid derivatives (MSO) via cytochrome P450 . The ethyl group in the target compound may slow oxidation, improving stability.
- Chloro Substituent : Chlorine’s electronegativity could reduce hepatic clearance compared to fluoroindole derivatives () .
Biological Activity
The compound 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide represents a novel class of bioactive molecules due to its unique structural components, combining an indole moiety with a thiadiazole structure. This article reviews its biological activities, focusing on anticancer and antimicrobial properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole Moiety : Contributes to various biological activities, including anticancer effects.
- Thiadiazole Ring : Known for its diverse pharmacological properties, particularly in antimicrobial and anticancer applications.
The presence of the 6-chloro substituent enhances its reactivity and potential biological interactions.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds showed broad-spectrum activity against various cancer cell lines. For instance, in a study involving indolin-2-one derivatives, several compounds exhibited potent activity with IC50 values as low as against breast cancer cell lines .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| IVc | Breast | 1.47 | Potent |
| VIc | Various | - | Broad-spectrum |
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential effectiveness against bacterial strains. A review highlighted that various thiadiazole derivatives demonstrated antimicrobial activity against gram-positive and gram-negative bacteria .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Activity |
|---|---|---|
| Compound A | Staphylococcus | Effective |
| Compound B | E. coli | Moderate |
Study on Indole-Based Thiadiazoles
A notable study synthesized a series of indole-based thiadiazoles and evaluated their biological activities. The results indicated that these compounds exhibited significant cytotoxic effects on cancer cells while maintaining lower toxicity towards normal cells .
The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes and modulation of signaling pathways associated with cell proliferation .
Q & A
Q. Table 1: Reaction Optimization for Thiadiazole-Indole Hybrid Synthesis
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent System | tert-BuOH/H₂O (3:1) | |
| Catalyst | Cu(OAc)₂ (10 mol%) | |
| Reaction Time | 6–8 h at RT | |
| Purification | Ethyl acetate recrystallization |
Q. Table 2: Key NMR Peaks for Structural Validation
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Thiadiazole NH | 10.79 (s, 1H) | – |
| Indole C6-Cl | 7.34 (d, J=8.0 Hz, 1H) | 125.2 |
| Acetamide C=O | – | 165.0 |
| Thiadiazole C=S | – | 134.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
